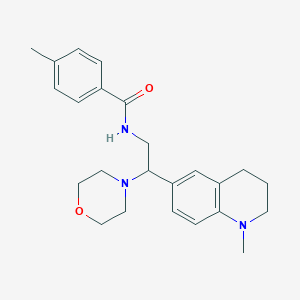
1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of methoxy and methyl groups attached to a tetrahydroindole core. Indole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
The synthesis of 1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-methoxyphenylhydrazine and 4-methylphenylacetone in the presence of an acid catalyst can lead to the formation of the desired indole derivative. The reaction conditions typically involve heating the mixture to facilitate cyclization and subsequent purification steps to isolate the product.
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as chromatography.
化学反应分析
1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.
科学研究应用
1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in developing drugs for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives, such as:
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-indole: This compound lacks the tetrahydro structure, which may affect its biological activity and chemical reactivity.
1-(4-Methoxyphenyl)-6-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one: The absence of the methyl group on the phenyl ring can lead to differences in its interaction with biological targets.
1-(4-Methoxyphenyl)-6-methyl-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one: The presence of a chlorine atom can significantly alter the compound’s chemical properties and biological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15-4-6-17(7-5-15)21-14-20-22(12-16(2)13-23(20)25)24(21)18-8-10-19(26-3)11-9-18/h4-11,14,16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHITCDWYSHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide](/img/structure/B2605238.png)
![4-[3-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2605244.png)
![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)
![2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2605246.png)
![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)

![rac-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B2605250.png)
![1-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2605251.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)
![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)


![4-[(2-bromo-4-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2605260.png)
